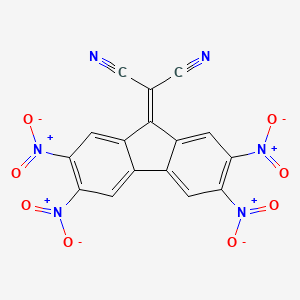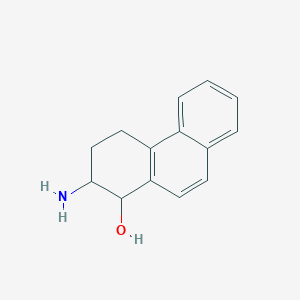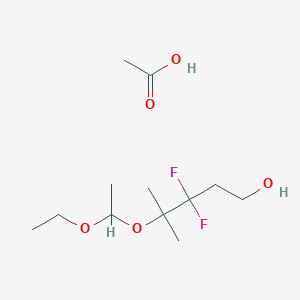
(2,3,6,7-Tetranitro-9H-fluoren-9-ylidene)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3,6,7-Tetranitro-9H-fluoren-9-ylidene)propanedinitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple nitro groups attached to a fluorenylidene core, making it a subject of interest for researchers in chemistry and materials science.
Vorbereitungsmethoden
The synthesis of (2,3,6,7-Tetranitro-9H-fluoren-9-ylidene)propanedinitrile typically involves multi-step organic reactions. One common synthetic route includes the nitration of fluorenone derivatives followed by the introduction of the propanedinitrile group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
(2,3,6,7-Tetranitro-9H-fluoren-9-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen or hydrazine to convert nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include strong acids, bases, and reducing agents. .
Wissenschaftliche Forschungsanwendungen
(2,3,6,7-Tetranitro-9H-fluoren-9-ylidene)propanedinitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation .
Wirkmechanismus
The mechanism of action of (2,3,6,7-Tetranitro-9H-fluoren-9-ylidene)propanedinitrile involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that can modify the function of biological molecules or materials. The pathways involved in these interactions are complex and depend on the specific application and conditions .
Vergleich Mit ähnlichen Verbindungen
(2,3,6,7-Tetranitro-9H-fluoren-9-ylidene)propanedinitrile can be compared with other nitro-substituted fluorenylidene compounds, such as:
(2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methylfuran: This compound has similar structural features but differs in its reactivity and applications.
(2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methylindole: Another similar compound with distinct properties and uses. The uniqueness of this compound lies in its specific arrangement of nitro groups and the presence of the propanedinitrile moiety, which imparts unique chemical and physical properties .
Eigenschaften
CAS-Nummer |
89837-60-5 |
|---|---|
Molekularformel |
C16H4N6O8 |
Molekulargewicht |
408.24 g/mol |
IUPAC-Name |
2-(2,3,6,7-tetranitrofluoren-9-ylidene)propanedinitrile |
InChI |
InChI=1S/C16H4N6O8/c17-5-7(6-18)16-10-3-14(21(27)28)12(19(23)24)1-8(10)9-2-13(20(25)26)15(22(29)30)4-11(9)16/h1-4H |
InChI-Schlüssel |
ZDBMCXZJHNWCBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C3=CC(=C(C=C3C(=C(C#N)C#N)C2=CC(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





diphenyl-lambda~5~-phosphane](/img/structure/B14384194.png)

![2-Benzylidenenaphtho[2,1-b]furan-1(2H)-one](/img/structure/B14384209.png)





![Phosphonic acid, [(dipropylamino)methyl]-, diethyl ester](/img/structure/B14384242.png)


